Lipophilicity Shift Relative to the 4-Ethyl Analog for CNS Drug-Likeness Assessment
The target compound's computed XLogP3-AA value of -1.1 [1] is significantly lower than that of its direct 4-ethyl analog, (4-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine, which has a predicted XLogP3 of approximately -0.6 based on its higher molecular weight and additional CH2 unit. This reduced lipophilicity suggests superior compliance with CNS drug-like space (typically XLogP < 3) and a different brain tissue distribution profile when selecting building blocks for neurodegenerative disease targets.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -1.1 |
| Comparator Or Baseline | -0.6 (estimated for 4-Ethyl analog, CAS 1342577-16-5) |
| Quantified Difference | Δ -0.5 log unit (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) vs. estimated for comparator |
Why This Matters
A lower logP directly influences solubility, metabolic stability, and off-target promiscuity, making the target compound a more suitable hydrophilic fragment for medicinal chemistry design.
- [1] PubChem. Compound Summary for CID 64066569, Property 'XLogP3-AA'. Accessed May 3, 2026. View Source
